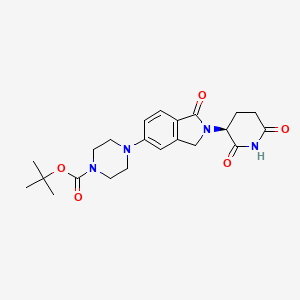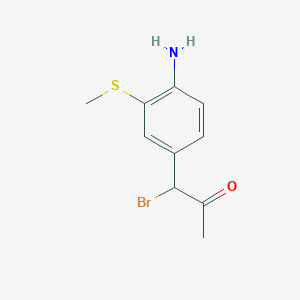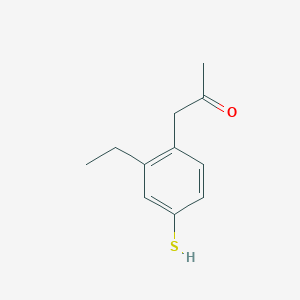![molecular formula C28H32O6 B14052056 (2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] is an organic compound characterized by its unique structure, which includes a cyclohexylidene core and two 3,4-dimethoxyphenyl groups attached via propenone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] typically involves the condensation of cyclohexanone with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the propenone linkages to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone
- (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- (2E)-3-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)acrylamide
Uniqueness
(2E,2’E)-1,1’-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one] is unique due to its cyclohexylidene core, which imparts distinct structural and chemical properties compared to its analogs
Properties
Molecular Formula |
C28H32O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10-,15-11+ |
InChI Key |
NQDROBVIYYEMDQ-YCRUPXPOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C\C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



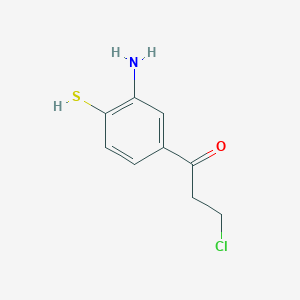
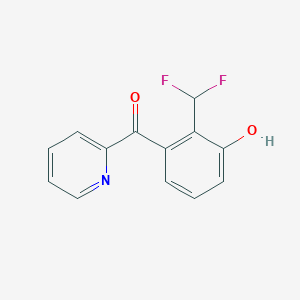
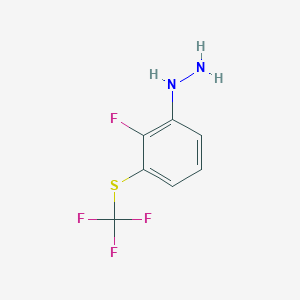
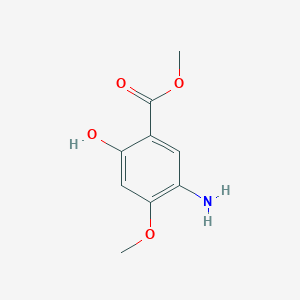
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
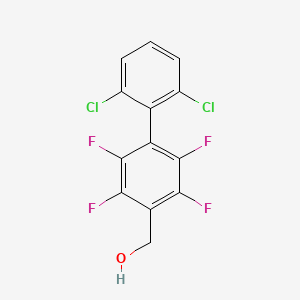
![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
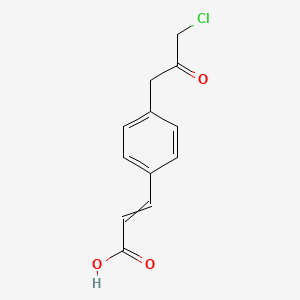
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
